molecular formula C20H16BrN5OS B12452310 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12452310
M. Wt: 454.3 g/mol
InChI Key: YJPVYWWNNFKJPK-UHFFFAOYSA-N
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Description

The compound (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a combination of thiazole, pyrazolone, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the pyrazolone core, and finally the introduction of the hydrazone functionality. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C20H16BrN5OS

Molecular Weight

454.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(3-methylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C20H16BrN5OS/c1-12-4-3-5-16(10-12)23-24-18-13(2)25-26(19(18)27)20-22-17(11-28-20)14-6-8-15(21)9-7-14/h3-11,25H,1-2H3

InChI Key

YJPVYWWNNFKJPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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